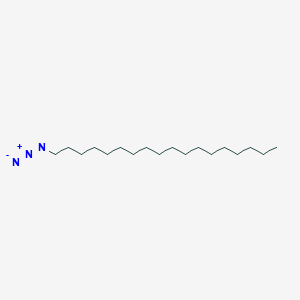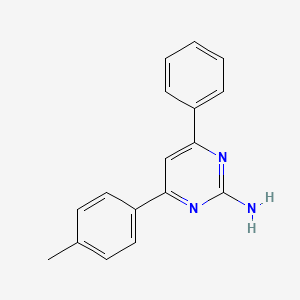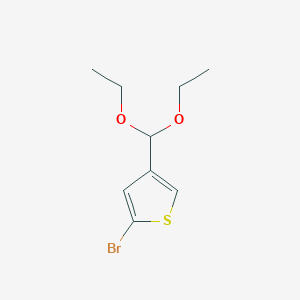
1-Azidooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azidooctadecane (1-AZD) is an aliphatic azide compound, which is an organic molecule containing a nitrogen atom with three bonds to other atoms. 1-AZD is an important compound in the field of organic chemistry, as it can be used as a synthetic building block and as a reagent in various organic synthesis. 1-AZD is also used in various scientific research applications, such as in drug discovery and development, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
1-Azidooctadecane is widely used in a variety of scientific research applications. It is often used as a reagent in organic synthesis, as it is an excellent nucleophile and can be used to synthesize a variety of organic compounds. In addition, 1-Azidooctadecane is also used in drug discovery and development, as it can be used to synthesize various drug candidates. Furthermore, 1-Azidooctadecane is also used in medicinal chemistry, as it can be used to synthesize various drug analogs and prodrugs. Finally, 1-Azidooctadecane is also used in biochemistry, as it can be used to synthesize various biomolecules, such as proteins and nucleic acids.
Mecanismo De Acción
1-Azidooctadecane is a highly reactive molecule, which can react with various compounds to form covalent bonds. In particular, 1-Azidooctadecane is an excellent nucleophile, meaning that it can react with electrophilic compounds to form covalent bonds. In the case of drug discovery and development, 1-Azidooctadecane can be used to synthesize various drug candidates, as it can react with electrophilic compounds in the drug molecule to form covalent bonds.
Biochemical and Physiological Effects
1-Azidooctadecane has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosine kinase. In addition, 1-Azidooctadecane has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain cell types. Furthermore, 1-Azidooctadecane has also been shown to inhibit the activity of certain viruses, such as HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Azidooctadecane has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 1-Azidooctadecane is its high reactivity, which makes it an ideal reagent for organic synthesis. Furthermore, 1-Azidooctadecane is relatively stable and can be stored for long periods of time. However, 1-Azidooctadecane is also highly toxic and should be handled with care. In addition, 1-Azidooctadecane is an expensive reagent and should be used sparingly.
Direcciones Futuras
1-Azidooctadecane has a number of potential applications in the future. For example, it could be used to synthesize a variety of drug candidates for drug discovery and development. Furthermore, 1-Azidooctadecane could also be used to synthesize various biomolecules, such as proteins and nucleic acids. In addition, 1-Azidooctadecane could also be used to synthesize various drug analogs and prodrugs for medicinal chemistry. Finally, 1-Azidooctadecane could also be used to inhibit the activity of various enzymes, viruses, and cancer cells.
Métodos De Síntesis
1-Azidooctadecane can be synthesized in a variety of ways. The most common methods involve the reaction of an alkyl halide or an alkyl sulfonate with sodium azide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. Alternatively, 1-Azidooctadecane can also be synthesized from 1-bromo-2-methylbutane and sodium azide in the presence of a base, such as sodium hydroxide.
Propiedades
IUPAC Name |
1-azidooctadecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCFHHDGJVUZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483015 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octadecane, 1-azido- | |
CAS RN |
121955-20-2 |
Source


|
| Record name | Octadecane, 1-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B6308839.png)
![2-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B6308842.png)






![Ethyl 8-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6308901.png)

![tert-Butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)


